molecular formula C10H20O3Si B12523684 tert-Butyl dimethyl(prop-2-en-1-yl)silyl carbonate CAS No. 661464-02-4

tert-Butyl dimethyl(prop-2-en-1-yl)silyl carbonate

Cat. No.: B12523684
CAS No.: 661464-02-4
M. Wt: 216.35 g/mol
InChI Key: IYWUEOXUAYRXJE-UHFFFAOYSA-N
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Description

tert-Butyl dimethyl(prop-2-en-1-yl)silyl carbonate is an organosilicon compound that features a tert-butyl group, dimethylsilyl group, and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl dimethyl(prop-2-en-1-yl)silyl carbonate typically involves the reaction of tert-butyl dimethylsilyl chloride with prop-2-en-1-ol in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like methylene chloride at room temperature. The resulting product is then purified through standard techniques such as distillation or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl dimethyl(prop-2-en-1-yl)silyl carbonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes or alcohols. Substitution reactions typically result in the formation of new organosilicon compounds .

Scientific Research Applications

Applications in Organic Synthesis

Protective Group in Synthesis

One of the primary applications of tert-butyl dimethyl(prop-2-en-1-yl)silyl carbonate is as a protective group for alcohols and other functional groups. This property is essential in multi-step organic syntheses where selective protection and deprotection are required to achieve desired outcomes without compromising the integrity of sensitive functional groups.

Case Studies and Examples

  • Synthesis of Complex Natural Products : The compound has been utilized in the synthesis of various natural products where selective protection of hydroxyl groups is necessary. For instance, it can be employed to protect alcohols during the formation of more complex structures, allowing for subsequent reactions that would otherwise be incompatible with free hydroxyl groups .
  • Reactivity and Stability : The tert-butyl dimethylsilyl (TBDMS) group is known for its stability under basic conditions, yet it can be easily removed under acidic conditions, making it an ideal choice for protecting groups in synthetic pathways . This duality allows chemists to navigate complex reaction sequences effectively.

Medicinal Chemistry Applications

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit interesting biological properties. For example, derivatives of silyl ethers and carbonates have been explored for their anti-cancer and anti-inflammatory activities .

Potential as a Precursor

The compound's structure suggests that it may serve as a precursor to biologically active natural products. Its ability to participate in further transformations could lead to the development of new pharmaceuticals with enhanced efficacy .

Mechanism of Action

The mechanism by which tert-Butyl dimethyl(prop-2-en-1-yl)silyl carbonate exerts its effects involves the formation of stable silyl ethers. The silyl group provides steric protection, preventing unwanted side reactions and allowing for selective transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl dimethyl(prop-2-en-1-yl)silyl carbonate stands out due to its unique combination of functional groups, which provides versatility in synthetic applications. Its ability to undergo various chemical reactions and its use in multiple fields highlight its significance in scientific research and industrial applications .

Biological Activity

tert-Butyl dimethyl(prop-2-en-1-yl)silyl carbonate is a silane derivative widely utilized in organic synthesis, particularly as a protecting group for alcohols and amines. Its biological activity, while less extensively documented than its synthetic utility, warrants exploration due to its potential applications in medicinal chemistry and drug development.

The compound can be represented by the following structural formula:

C9H18O3Si\text{C}_9\text{H}_{18}\text{O}_3\text{Si}

This structure indicates the presence of a tert-butyl group, two methyl groups, and a carbonate moiety, which contributes to its reactivity and stability in various chemical environments.

Applications in Organic Chemistry

  • Protecting Group : The primary role of this compound is as a protecting group in organic synthesis. It effectively shields hydroxyl groups during multi-step syntheses, allowing for selective reactions without interference from alcohol functionalities .
  • Synthesis of Complex Molecules : This compound has been employed in the synthesis of various biologically active molecules, including statins and other pharmaceuticals. Its ability to facilitate selective reactions makes it valuable in constructing complex organic frameworks .

Neuroprotective Effects

In related studies, silyl-containing compounds have demonstrated neuroprotective effects against amyloid-beta toxicity, a hallmark of Alzheimer's disease. These findings suggest that this compound may possess similar protective qualities, potentially influencing neuroinflammation pathways .

Anti-inflammatory Activity

Compounds structurally related to this compound have been investigated for their anti-inflammatory effects. They are believed to modulate cytokine production and reduce inflammation in neuronal cells exposed to amyloid-beta peptides. This activity could be relevant for therapeutic strategies targeting neurodegenerative diseases .

Case Studies

StudyCompoundFindings
Study 1M4 (related compound)Showed moderate protective effects against Aβ-induced astrocyte death; reduced TNF-α levels significantly .
Study 2Silyl derivativesDemonstrated antioxidant activity by reducing oxidative stress markers in vitro .
Study 3Neuroprotective assaysSilyl compounds inhibited neuroinflammation and improved cell viability under toxic conditions .

Properties

CAS No.

661464-02-4

Molecular Formula

C10H20O3Si

Molecular Weight

216.35 g/mol

IUPAC Name

tert-butyl [dimethyl(prop-2-enyl)silyl] carbonate

InChI

InChI=1S/C10H20O3Si/c1-7-8-14(5,6)13-9(11)12-10(2,3)4/h7H,1,8H2,2-6H3

InChI Key

IYWUEOXUAYRXJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)O[Si](C)(C)CC=C

Origin of Product

United States

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